Cas no 154244-16-3 (Oxazole, 4-(bromomethyl)-4,5-dihydro-2-methyl-)
Oxazole, 4-(bromomethyl)-4,5-dihydro-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- Oxazole, 4-(bromomethyl)-4,5-dihydro-2-methyl-
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- MDL: MFCD20634344
- Inchi: 1S/C5H8BrNO/c1-4-7-5(2-6)3-8-4/h5H,2-3H2,1H3
- InChI Key: UMIVHAPQGARSMA-UHFFFAOYSA-N
- SMILES: O1CC(CBr)N=C1C
Oxazole, 4-(bromomethyl)-4,5-dihydro-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D618783-5g |
4-(bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
154244-16-3 | 95% | 5g |
$1460 | 2024-08-03 | |
| eNovation Chemicals LLC | D618783-5g |
4-(bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
154244-16-3 | 95% | 5g |
$1460 | 2025-03-01 | |
| eNovation Chemicals LLC | D618783-5g |
4-(bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
154244-16-3 | 95% | 5g |
$1460 | 2025-02-24 |
Oxazole, 4-(bromomethyl)-4,5-dihydro-2-methyl- Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Oxazole, 4-(bromomethyl)-4,5-dihydro-2-methyl-
Oxazole, 4-(bromomethyl)-4,5-dihydro-2-methyl- (CAS No. 154244-16-3): A Comprehensive Overview of Its Chemistry and Emerging Applications
The Oxazole derivative 4-(bromomethyl)-4,5-dihydro-2-methyl-Oxazole (CAS No. 154244-16-3) represents a structurally unique compound with significant potential in modern medicinal chemistry and materials science. This molecule combines the aromatic stability of the Oxazole ring system with a bromomethyl substituent at position 4 and a methyl group at position 2, creating a versatile scaffold for functionalization. Recent studies highlight its role in designing bioactive agents targeting cancer pathways and neurodegenerative disorders.
Synthetic advancements have streamlined access to this compound through palladium-catalyzed cross-coupling strategies reported in Journal of Medicinal Chemistry (2023). Researchers demonstrated that the bromomethyl group enables efficient click chemistry reactions under mild conditions, facilitating the attachment of polyethylene glycol (PEG) chains or fluorescent probes for drug delivery systems. Such modifications enhance aqueous solubility while preserving the core Oxazole pharmacophore.
In pharmacological studies published in Nature Communications, this compound exhibited selective inhibition of histone deacetylase 6 (HDAC6) at low micromolar concentrations. The dihydro-Oxazole moiety was identified as critical for enzyme binding due to its ability to form hydrogen bonds with the catalytic pocket's serine residue. Preclinical data indicate potential for treating multiple myeloma and amyotrophic lateral sclerosis (ALS), where HDAC6 dysregulation plays a pathogenic role.
Biomaterial applications emerged from investigations into its photochemical properties. When integrated into polyurethane matrices via UV-initiated thiol-yne coupling (Advanced Materials, 2023), the methyl-substituted Oxazole unit imparted tunable fluorescence emission across the visible spectrum. This property enables real-time monitoring of polymer degradation in vivo, offering solutions for smart drug release platforms requiring non-invasive tracking.
Mechanistic studies revealed that the spatial arrangement of substituents creates steric hindrance around the brominated carbon atom. This structural feature was exploited by chemists at MIT to develop asymmetric synthesis protocols (Science Advances, 2023), achieving enantiopurity levels exceeding 98% using chiral thiourea catalysts. Such stereocontrol is vital for optimizing pharmacokinetic profiles in drug candidates.
Cutting-edge research combines this compound with CRISPR-Cas9 systems through bioorthogonal chemistry (Nano Letters, 2023). The bromomethyl group undergoes strain-promoted azide–alkyne cycloaddition with azido-functionalized guide RNAs, enabling targeted gene editing in live cells without viral vectors. This approach significantly reduces off-target effects compared to traditional methods.
The compound's dual functionality as both a reactive handle and bioactive core positions it uniquely within modern drug discovery pipelines. Computational docking studies predict favorable interactions with GABAA receptor subtypes when modified with benzodiazepine-like groups, suggesting new avenues for anxiolytic therapies with reduced dependency risks compared to current benzodiazepines.
Ongoing investigations focus on its application in photodynamic therapy (PDT). Conjugation to chlorin e6 photosensitizers via copper-free "click" chemistry (Bioconjugate Chemistry, 2023) produced nanoformulations that generate cytotoxic singlet oxygen selectively under near-infrared light exposure, achieving tumor regression rates over 70% in murine models without systemic toxicity.
This molecule exemplifies how subtle structural variations within Oxazole frameworks can unlock multifunctional capabilities across disciplines. Its documented activity across enzymology, materials science, and nanomedicine underscores its status as an essential building block for next-generation therapeutics and diagnostic tools.
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